TP-020

描述

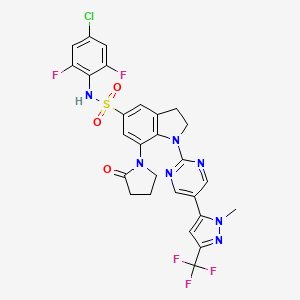

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(4-chloro-2,6-difluorophenyl)-1-[5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]pyrimidin-2-yl]-7-(2-oxopyrrolidin-1-yl)-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClF5N7O3S/c1-38-20(11-22(36-38)27(31,32)33)15-12-34-26(35-13-15)40-6-4-14-7-17(10-21(25(14)40)39-5-2-3-23(39)41)44(42,43)37-24-18(29)8-16(28)9-19(24)30/h7-13,37H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZRYLHBOKTNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CN=C(N=C2)N3CCC4=C3C(=CC(=C4)S(=O)(=O)NC5=C(C=C(C=C5F)Cl)F)N6CCCC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClF5N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Awt020: Foundational & Exploratory

AWT020: A Comprehensive Technical Guide to its Mechanism of Action in T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AWT020 is an innovative bifunctional fusion protein engineered to enhance anti-tumor immunity by selectively targeting and activating T cells within the tumor microenvironment. It comprises a humanized anti-PD-1 nanobody fused to a potency-optimized Interleukin-2 (IL-2) mutein. This design allows for a dual mechanism of action that simultaneously blocks the inhibitory PD-1/PD-L1 pathway and delivers a potent, localized IL-2 signal to PD-1 expressing T cells. This targeted approach aims to maximize the therapeutic benefits of both PD-1 blockade and IL-2 therapy while mitigating the systemic toxicities associated with high-dose IL-2 administration. Preclinical and early clinical data suggest that AWT020 holds the potential to overcome resistance to standard anti-PD-1 therapies and provide a valuable treatment option for patients with advanced cancers.[1][2][3]

Core Mechanism of Action

AWT020's primary mechanism of action is centered on its ability to selectively engage PD-1-positive T cells, which are frequently enriched in the tumor microenvironment as tumor-infiltrating lymphocytes (TILs).[4][5] The fusion protein's anti-PD-1 component serves a dual purpose: it physically blocks the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells, thereby relieving a critical immune checkpoint inhibition. Concurrently, by anchoring to PD-1, AWT020 facilitates the cis-delivery of its engineered IL-2 mutein to the IL-2 receptor (IL-2Rβγ) on the same T cell.[4][6]

This targeted IL-2 signaling preferentially stimulates the proliferation and activation of tumor-antigen specific CD8+ T cells, leading to a robust anti-tumor response.[4][5] The IL-2 mutein component of AWT020 has been engineered to have no binding affinity for the high-affinity IL-2 receptor alpha subunit (IL-2Rα or CD25) and a reduced affinity for the IL-2Rβγ complex.[4][5] This modification is critical for its improved safety profile, as it minimizes the expansion of regulatory T cells (Tregs) and reduces the risk of systemic toxicities, such as vascular leak syndrome, often associated with wild-type IL-2 therapy.[7]

Signaling Pathways

The binding of AWT020 to a PD-1 expressing T cell initiates a cascade of intracellular signaling events. The blockade of the PD-1 pathway prevents the dephosphorylation of key T cell receptor (TCR) signaling molecules. Simultaneously, the IL-2 mutein component of AWT020 engages the IL-2Rβγ complex, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[4] Activated pSTAT5 then translocates to the nucleus, where it promotes the transcription of genes associated with T cell proliferation, survival, and effector functions.

Quantitative Data from Preclinical Studies

The anti-tumor efficacy and selective immune activation by the mouse surrogate of AWT020 (mAWT020) have been demonstrated in various syngeneic mouse tumor models.

In Vivo Anti-Tumor Efficacy

| Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) / Complete Response (CR) | Reference |

| MC38 (Colon Carcinoma) | mAWT020 (0.3 mg/kg, single dose) | 100% CR | [8] |

| CT26 (Colon Carcinoma) | mAWT020 | 70% CR | [8] |

| B16F10 (Melanoma, PD-1 resistant) | mAWT020 | >90% TGI | [8] |

| EMT6 (Breast Carcinoma, PD-1 resistant) | mAWT020 | >90% TGI | [8] |

Immune Cell Modulation

| Cell Type | Effect of mAWT020 | Key Findings | Reference |

| Tumor-Infiltrating CD8+ T cells | Significant Expansion | The primary driver of anti-tumor efficacy. | [4][8] |

| Peripheral T cells | Minimal Effects | Demonstrates tumor-specific targeting. | [8] |

| Natural Killer (NK) cells | Minimal Effects | Avoids NK-driven toxicities. | [4][8] |

Experimental Protocols

Phospho-STAT5 (pSTAT5) Signaling Assay

This assay quantifies the activation of the IL-2 signaling pathway in response to AWT020.

-

Cell Lines: Hut 78 (human T cell lymphoma, PD-1 negative) and Hut 78 cells stably expressing human PD-1 (Hut 78/PD1).[4]

-

Methodology: Homogeneous Time Resolved Fluorescence (HTRF) was utilized to measure STAT5 phosphorylation.[4]

-

Protocol:

-

Cells are seeded in appropriate assay plates.

-

Cells are treated with varying concentrations of AWT020 or control molecules.

-

Following incubation, cell lysis is performed.

-

A mixture of pSTAT5 Eu Cryptate antibody (donor) and pSTAT5 d2 antibody (acceptor) is added to each well.[4]

-

The plate is incubated overnight at room temperature.

-

The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of pSTAT5.

-

Human T Cell Proliferation Assay

This assay assesses the ability of AWT020 to induce the proliferation of human T cells.

-

Cells: Human primary T cells.

-

Methodology: Flow cytometry analysis of cell proliferation.[4]

-

Protocol:

-

Isolate human primary T cells from peripheral blood mononuclear cells (PBMCs).

-

Pre-activate T cells with anti-CD3 and anti-CD28 antibodies to induce PD-1 expression.[4][6]

-

Label the activated T cells with a proliferation-tracking dye (e.g., CFSE).

-

Culture the labeled T cells with various concentrations of AWT020 or control molecules.

-

After a defined culture period, harvest the cells.

-

Stain the cells with fluorescently-labeled antibodies against T cell surface markers (e.g., CD3, CD8).

-

Analyze the samples by flow cytometry to measure the dilution of the proliferation dye, which indicates cell division.

-

In Vivo Syngeneic Mouse Tumor Models

These studies evaluate the anti-tumor activity and immunological effects of a mouse surrogate of AWT020 (mAWT020) in an immunocompetent setting.

-

Models: MC38 and CT26 (colon carcinoma), B16F10 (melanoma), and EMT6 (breast carcinoma).[8]

-

Methodology:

-

Tumor cells are implanted subcutaneously into syngeneic mice.

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

Mice are treated with mAWT020, anti-mPD-1 antibody, IL-2, or a combination, typically via intraperitoneal (IP) injection.[4]

-

Tumor growth is monitored regularly by caliper measurements.

-

At the end of the study, or at specified time points, tumors and spleens are harvested for ex vivo analysis of immune cell populations by flow cytometry.[4]

-

Body weight and general health of the mice are monitored as indicators of toxicity.[4]

-

Conclusion

AWT020 represents a promising next-generation immunotherapy that leverages a sophisticated molecular design to deliver a targeted and potent anti-tumor T cell response. By combining PD-1 blockade with localized IL-2 signaling, AWT020 has demonstrated in preclinical models superior efficacy and an improved safety profile compared to conventional immunotherapies. The selective expansion and activation of tumor-infiltrating CD8+ T cells underscore its potential to be effective in both anti-PD-1 sensitive and resistant tumors. Ongoing clinical investigations will further elucidate the therapeutic potential of AWT020 in patients with advanced malignancies.

References

- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. - ASCO [asco.org]

- 4. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. anwitabio.com [anwitabio.com]

- 8. jitc.bmj.com [jitc.bmj.com]

AWT020: A Bifunctional Anti-PD-1/IL-2 Fusion Protein for Enhanced Anti-Tumor Immunity

A Technical Overview for Researchers and Drug Development Professionals

AWT020 is an investigational bifunctional fusion protein designed to overcome the limitations of current anti-PD-1 and IL-2 immunotherapies. By combining a humanized anti-PD-1 nanobody with an engineered interleukin-2 (IL-2) mutein, AWT020 aims to deliver potent, targeted T-cell activation within the tumor microenvironment while mitigating systemic toxicities associated with high-dose IL-2 therapy.[1][2][3][4] Preclinical and early clinical data suggest that AWT020 holds promise for patients with advanced cancers, including those resistant to prior anti-PD-(L)1 therapies.[5][6][7]

Core Structure of AWT020

AWT020 is a rationally engineered molecule that integrates three key components to achieve its targeted mechanism of action:

-

Humanized Anti-PD-1 Nanobody: Two humanized nanobodies that specifically bind to human programmed cell death protein 1 (PD-1) serve as the targeting moiety.[1][3][8] This allows for the precise delivery of the IL-2 payload to PD-1-expressing tumor-infiltrating lymphocytes (TILs).[1][2][4][9]

-

Human IgG4 Fc Domain: A human IgG4 Fc domain provides structural stability and extends the half-life of the fusion protein in circulation.[1][8]

-

Engineered IL-2 Mutein (IL-2c): A potency-optimized IL-2 variant is fused to the Fc domain.[5][6] This "no-alpha" IL-2 mutein has been engineered to have no binding to the IL-2 receptor alpha subunit (IL-2Rα or CD25) and attenuated affinity for the IL-2 receptor beta and gamma (IL-2Rβγ) complex.[1][2][3][4][9] This modification is crucial for reducing the activation of regulatory T cells (Tregs) and minimizing systemic side effects.[9][10]

Quantitative Data Summary

Binding Affinity of AWT020

The engineered design of AWT020 results in a high affinity for its target, PD-1, while demonstrating significantly reduced affinity for IL-2 receptors, thereby concentrating its activity on PD-1-expressing cells.

| Component | Target | Affinity (Binding) |

| AWT020 | Human PD-1 | High Affinity[1] |

| AWT020 (IL-2c mutein) | Human IL-2Rα | No Binding[1][2][3][4][9] |

| AWT020 (IL-2c mutein) | Human IL-2Rβγ | Attenuated Affinity[1][2][3][4][8] |

Preclinical Efficacy of mAWT020 (Mouse Surrogate)

Preclinical studies using a mouse surrogate, mAWT020, have demonstrated superior anti-tumor activity across various syngeneic tumor models, including those resistant to anti-PD-1 therapy.

| Tumor Model | Treatment | Key Outcomes |

| MC38 (Colon Carcinoma) | 1 mg/kg mAWT020 (biw) | Significant reduction in tumor size compared to anti-mPD-1, HSA-IL-2c, or their combination.[1] |

| 0.3 mg/kg and 1 mg/kg mAWT020 | 100% complete tumor regression in 5 out of 5 mice.[1] | |

| Single dose of 0.3 mg/kg mAWT020 | 100% complete response.[11] | |

| CT26 (Colon Carcinoma) | mAWT020 | 70% complete response.[11] |

| B16F10 (Melanoma - PD-1 resistant) | mAWT020 | >90% tumor growth inhibition (TGI).[11] |

| EMT6 (Breast Carcinoma - PD-1 resistant) | mAWT020 | >90% tumor growth inhibition (TGI).[11] |

Preliminary Clinical Trial Results (AWT020-001, NCT06092580)

Initial data from the first-in-human phase 1 study of AWT020 in patients with advanced or metastatic cancers have shown a manageable safety profile and early signs of clinical activity.

Patient Demographics and Dosing (as of Jan 8, 2025) [5][7][12]

| Characteristic | Value |

| Number of Patients | 16 |

| Sex | 8 males, 8 females |

| Prior Anti-PD-(L)1 Therapy | 6 patients |

| Dose Escalation Groups | 0.3, 0.6, and 1 mg/kg |

Patient Demographics and Dosing (as of June 19, 2025) [6]

| Characteristic | Value |

| Number of Patients | 25 |

| Dose Escalation Groups | 0.3, 0.6, and 1 mg/kg (including priming regimens) |

Safety and Tolerability (as of June 19, 2025) [6]

| Adverse Events | Details |

| Most Common TRAEs (Treatment-Related Adverse Events) | Arthralgia (50%), fatigue (35%), rash (35%), nausea (31%), and hypothyroidism (23%). Most were Grade 1-2. |

| Grade ≥3 TRAEs (in >1 patient) | Infusion-related reactions (n=3), colitis (n=2). |

| Other Grade ≥3 TRAEs (in 1 patient each) | Hepatitis, stomatitis, diabetes, thrombocytopenia. |

| Vascular Leak Syndrome | Not observed. |

Antitumor Activity (as of June 19, 2025) [6]

| Efficacy Endpoint | Value (N=20 RECIST-evaluable patients) |

| Overall Response Rate (ORR) | 35% |

| Disease Control Rate (DCR) | 75% |

| Responses in Anti-PD-1 Refractory Patients | One partial response in a thymic carcinoma patient refractory to prior anti-PD-1 therapy. |

Mechanism of Action and Signaling Pathway

AWT020's mechanism of action is designed to be highly selective for PD-1 expressing T cells within the tumor microenvironment. The high affinity of the anti-PD-1 nanobody anchors the fusion protein to the surface of TILs. This "cis-activation" allows the low-affinity IL-2 mutein to effectively engage with the IL-2Rβγ complex on the same cell, leading to the activation of the STAT5 signaling pathway.[1][8][9] This targeted stimulation promotes the proliferation and effector function of tumor-antigen-specific T cells while avoiding widespread systemic immune activation.[1][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of AWT020 are outlined below.

Octet Binding Assays

To determine the binding kinetics of AWT020 to its targets, biolayer interferometry (BLI) is performed using an Octet system.

-

Immobilization: Recombinant human PD-1, IL-2Rα, and IL-2Rβγ proteins are biotinylated and immobilized on streptavidin (SA) biosensors.

-

Baseline: The biosensors are equilibrated in kinetics buffer to establish a stable baseline.

-

Association: The biosensors are dipped into wells containing serial dilutions of AWT020 or recombinant human IL-2 (as a comparator) to measure the association rate (ka).

-

Dissociation: The biosensors are then moved to wells containing only kinetics buffer to measure the dissociation rate (kd).

-

Data Analysis: The resulting sensograms are analyzed using the Octet software to calculate the equilibrium dissociation constant (KD), where KD = kd/ka.

STAT5 Phosphorylation Assay

The ability of AWT020 to induce IL-2 receptor signaling is assessed by measuring the phosphorylation of STAT5 in PD-1 expressing and non-expressing cell lines (e.g., Hut 78 and Hut 78/PD-1).

-

Cell Culture: Hut 78 cells and Hut 78 cells stably expressing human PD-1 are cultured to the appropriate density.

-

Treatment: Cells are treated with varying concentrations of AWT020, an isotype control, or recombinant IL-2 for a specified time (e.g., 15-30 minutes).

-

Lysis: Cells are lysed, and protein concentrations are determined.

-

Detection: Phosphorylated STAT5 (pSTAT5) levels are quantified using a sensitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.

-

Analysis: The HTRF signal, proportional to the amount of pSTAT5, is plotted against the concentration of the treatment to determine the EC50.

T-Cell and NK Cell Proliferation Assays

The selective proliferative effect of AWT020 on different immune cell subsets is evaluated using flow cytometry.

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. CD3+ T cells and NK cells are further purified.

-

T-Cell Activation: For T-cell proliferation assays, purified T cells are pre-activated with anti-CD3 and anti-CD28 antibodies to induce PD-1 expression.[8]

-

Labeling: Cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

Treatment: Labeled cells are cultured with AWT020, isotype controls, or other IL-2 fusion proteins for several days.

-

Flow Cytometry: Cell proliferation is assessed by measuring the dilution of the CFSE dye using flow cytometry. The percentage of proliferated cells is determined by gating on the live cell population and analyzing the CFSE fluorescence intensity.

In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of the mouse surrogate, mAWT020, is evaluated in syngeneic mouse tumor models.

-

Cell Culture and Implantation: Murine tumor cells (e.g., MC38 colon carcinoma) are cultured and subcutaneously implanted into immunocompetent mice (e.g., C57BL/6).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, at which point mice are randomized into different treatment groups (e.g., vehicle control, anti-mPD-1 antibody, mAWT020 at various doses).

-

Treatment Administration: Treatments are administered according to a specified schedule (e.g., twice-weekly, biw).

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Tumors and spleens may be harvested for immune profiling by flow cytometry to analyze the expansion and activation of CD8+ T cells and other immune subsets.[1]

Conclusion

AWT020 represents a novel and promising immunotherapeutic strategy that leverages the synergistic potential of PD-1 blockade and IL-2 signaling.[1][2][4] Its innovative design, which confers high target specificity, has demonstrated the potential for enhanced anti-tumor efficacy and a favorable safety profile in preclinical models and early human trials.[1][6][11] Ongoing clinical development will be critical in establishing the therapeutic value of AWT020 for patients with advanced cancers.

References

- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Table 1_AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity.docx - Frontiers - Figshare [frontiersin.figshare.com]

- 3. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]

- 4. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Facebook [cancer.gov]

- 10. anwitabio.com [anwitabio.com]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. researchgate.net [researchgate.net]

AWT020 and IL-2 cis-activation pathway

An In-depth Technical Guide to AWT020 and the IL-2 Cis-Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer immunotherapy is continually evolving, moving beyond single-agent checkpoint inhibition to more sophisticated, multi-functional biologics. AWT020 represents a significant step in this evolution, engineered as a bifunctional fusion protein that physically links an anti-PD-1 nanobody with a modified Interleukin-2 (IL-2) cytokine. This design is predicated on a novel mechanism of action: selectively delivering a potent, proliferative IL-2 signal directly to Programmed Cell Death Protein 1 (PD-1) expressing tumor-infiltrating lymphocytes (TILs).

The core innovation of AWT020 lies in its engineered IL-2 mutein (IL-2c), which has been modified to eliminate binding to the high-affinity IL-2 receptor alpha subunit (IL-2Rα or CD25) and to significantly attenuate its affinity for the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) complex.[1][2] This strategy aims to decouple the potent anti-tumor efficacy of IL-2 from its severe systemic toxicities, such as vascular leak syndrome, which are often mediated by widespread immune activation.[3]

By targeting PD-1, AWT020 anchors itself to the surface of TILs, the very cells often rendered anergic by the PD-1/PD-L1 axis. This anchoring dramatically increases the local concentration of the IL-2c payload, forcing an interaction with the IL-2Rβγ complex on the same cell. This mechanism, termed IL-2 cis-activation , ensures that the powerful T-cell growth signal is delivered with high precision to the tumor microenvironment, while the molecule's low affinity for IL-2Rβγ prevents significant off-target activation of peripheral immune cells like NK cells.[1][4] This guide provides a comprehensive overview of the molecular design of AWT020, its unique cis-activation pathway, preclinical and clinical data, and the detailed experimental protocols used in its evaluation.

Molecular Design and Mechanism of Action

AWT020 is a single polypeptide chain comprising three key functional domains:

-

Anti-PD-1 Nanobody: A humanized nanobody provides the targeting moiety, binding with high affinity to human PD-1. This serves a dual purpose: blocking the inhibitory PD-1 signaling pathway and anchoring the entire fusion protein to the surface of PD-1-expressing T cells.[1]

-

Human IgG4 Fc Domain: An Fc domain is included to extend the serum half-life of the molecule.

-

Engineered IL-2 Mutein (IL-2c): A variant of IL-2 engineered with two critical modifications:

-

No IL-2Rα Binding: Mutations abolish binding to the CD25 subunit, thereby preventing the preferential activation of CD25-high regulatory T cells (Tregs) which can suppress anti-tumor immunity.[2][3]

-

Attenuated IL-2Rβγ Affinity: The affinity for the signal-transducing βγ complex is significantly reduced. This is the key to its safety profile, making systemic activation of IL-2Rβγ-expressing cells (like NK cells and peripheral T cells) inefficient.[1]

-

The IL-2 Cis-Activation Pathway

The efficacy of AWT020 is dependent on the co-expression of PD-1 and the IL-2Rβγ complex on the target T cell. In the absence of PD-1, the IL-2c component of AWT020 has a very weak, therapeutically insignificant interaction with the IL-2Rβγ complex. However, when AWT020 binds to PD-1 on a TIL, it becomes tethered to the cell membrane. This high local concentration and favorable orientation facilitate the "presentation" of the IL-2c mutein to the adjacent IL-2Rβγ receptor complex on the same cell, an intra-membranous event known as cis-activation.[1][4] This binding event initiates the downstream JAK/STAT signaling cascade, leading to the phosphorylation of STAT5 (pSTAT5), a critical transcription factor for T-cell proliferation, survival, and effector function.[2][3]

Quantitative Preclinical Data

The preclinical development of AWT020 and its mouse surrogate, mAWT020, involved a comprehensive suite of assays to determine binding kinetics, functional activity, and in vivo efficacy.

Table 1: Binding Affinity and Cellular Activity

| Parameter | Molecule | Target | Method | Result | Citation |

| Binding Affinity (KD) | mAWT020 | IL-2Rβγ | Octet | >500 nM | [1] |

| αmPD1-IL-2x (comparator) | IL-2Rβγ | Octet | ~1 nM | [1] | |

| rhIL-2 (wild-type) | IL-2Rβγ | - | ~1 nM | [1] | |

| AWT020 | PD-1 | Octet | High Affinity (Value not stated) | [1] | |

| AWT020 | IL-2Rα | Octet | No Binding | [1] | |

| Cellular Signaling (EC50) | AWT020 | pSTAT5 in Hut78/PD-1+ cells | HTRF | Potent Activation | [1][3] |

| AWT020 | pSTAT5 in Hut78/PD-1- cells | HTRF | No Activity | [1][3] | |

| Cell Proliferation | AWT020 | PD-1high Human T Cells | Flow Cytometry | Significant Proliferation | [1][3] |

| AWT020 | PD-1low Human T Cells | Flow Cytometry | Minimal Proliferation | [3] | |

| AWT020 | Human NK Cells | Flow Cytometry | No Significant Proliferation | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of mAWT020

| Tumor Model | Mouse Strain | Dosing | Outcome | Citation |

| MC38 Colon Carcinoma | C57BL/6 | 0.3 mg/kg (single dose) | 100% Complete Response (CR) | [5][6] |

| C57BL/6 | 1 mg/kg (biw) | 100% Complete Response (CR) | [1] | |

| CT26 Colon Carcinoma | BALB/c | Not Stated | 70% Complete Response (CR) | [5][6] |

| EMT6 Breast Cancer | BALB/c | Not Stated | >90% Tumor Growth Inhibition (TGI) | [5][6] |

| B16F10 Melanoma | C57BL/6 | Not Stated | >90% Tumor Growth Inhibition (TGI) | [5][6] |

Mice that achieved complete response remained tumor-free upon rechallenge, indicating the establishment of long-term immunological memory.[4]

Preliminary Clinical Data

AWT020 is currently being evaluated in a Phase 1, first-in-human dose-escalation study (NCT06092580) in patients with advanced or metastatic cancers who have failed standard therapies.[7]

Table 3: Preliminary Phase 1 Safety and Efficacy (as of Jan 8, 2025)

| Parameter | Data |

| Patients Treated | 16 |

| Dose Cohorts | 0.3, 0.6, and 1 mg/kg |

| Most Common TRAEs | Grade 1-2: rash, arthralgia, hypothyroidism, nausea, fatigue |

| Grade ≥3 TRAEs | Hypersensitivity reaction, hemoperitoneum, stomatitis, diabetes, infusion-related reactions |

| Vascular Leak Syndrome | Not observed |

| Preliminary Efficacy | Responses observed in patients with primary or secondary resistance to prior anti-PD-1 therapy. Disease stabilization in 6 patients, with target lesion reductions of 5%, 19%, and 24% in three of those patients. |

Citation for all data in Table 3:[7][8]

Detailed Experimental Protocols

The following are representative protocols for the key assays used to characterize AWT020, based on published methods.[1]

STAT5 Phosphorylation (pSTAT5) HTRF Assay

This assay quantitatively measures the phosphorylation of STAT5 in cells following treatment, indicating the activation of the IL-2 receptor pathway.

-

Cell Culture: Hut78 (human T-cell lymphoma, PD-1 negative) and Hut78 cells stably transfected to express human PD-1 (Hut78/PD1+) are cultured in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Plating: Cells are harvested, washed, and resuspended in serum-free media. Plate 50,000 cells per well in a 96-well plate.

-

Treatment: Prepare serial dilutions of AWT020, control antibodies, and IL-2 muteins. Add diluted compounds to the cells and incubate for 30 minutes at 37°C.

-

Lysis and Detection: Add 4 µL of a 40-fold diluted detection buffer mixture containing pSTAT5 Europium Cryptate (donor) and pSTAT5 d2 (acceptor) antibodies to each well.

-

Incubation: Seal the plate and incubate overnight at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm. The ratio of the signals is proportional to the amount of pSTAT5.

T-Cell and NK Cell Proliferation Assay

This assay assesses the ability of AWT020 to induce the proliferation of specific immune cell subsets.

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD3+ T cells and NK cells using negative selection magnetic bead kits.

-

T-Cell Activation: For T-cell proliferation, pre-activate the isolated CD3+ T cells for 48-72 hours with plate-bound anti-CD3 (e.g., clone OKT3) and soluble anti-CD28 (e.g., clone CD28.2) antibodies to induce PD-1 expression.

-

Cell Labeling: Label the activated T cells or resting NK cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet according to the manufacturer's protocol.

-

Treatment: Plate 1x105 labeled cells per well in a 96-well plate. Add serial dilutions of AWT020 or control molecules and incubate for 4-5 days.

-

Staining and Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8, CD56, PD-1).

-

Data Acquisition: Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of the tracking dye in daughter cells. Gate on specific populations (e.g., CD8+ T cells, NK cells) to determine subset-specific proliferation.

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines the use of the MC38 colon adenocarcinoma model to test the anti-tumor efficacy of the mouse surrogate, mAWT020.

-

Animal Husbandry: Use 6-8 week old female C57BL/6 mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

-

Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS. Harvest cells during the logarithmic growth phase and ensure viability is >95%.[9]

-

Tumor Inoculation: Subcutaneously inject 0.5-1.0 x 106 MC38 cells suspended in 100 µL of sterile PBS into the right flank of each mouse.[9]

-

Treatment Initiation: Monitor tumor growth using digital calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.

-

Dosing: Administer mAWT020, control antibodies (e.g., anti-mPD-1), or vehicle (PBS) via intraperitoneal (IP) or intravenous (IV) injection at specified doses and schedules (e.g., 0.3 mg/kg, single dose, or 1 mg/kg, twice weekly).[1][5]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Euthanize mice if tumors exceed a predetermined size or if body weight loss exceeds 20%.

-

Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for downstream analysis, such as flow cytometric profiling of tumor-infiltrating lymphocytes.

Experimental and Logical Workflows

Visualizing the research and development pipeline provides a clear overview of the logical progression from molecular concept to in vivo validation.

Conclusion

AWT020 is a rationally designed, next-generation immunotherapy that leverages a sophisticated understanding of cytokine biology and immune checkpoint regulation. By physically linking a PD-1 blocking agent to a carefully de-tuned IL-2 molecule, it achieves highly selective activation of tumor-infiltrating T cells via a novel cis-activation mechanism. Preclinical data demonstrate a compelling combination of superior anti-tumor efficacy over single agents and combinations, along with a favorable safety profile attributed to the avoidance of systemic cytokine activity.[1][5] Preliminary clinical results are encouraging, showing manageable safety and signs of clinical activity in a heavily pre-treated patient population, including those resistant to prior checkpoint blockade.[7][8] AWT020 exemplifies a promising strategy to broaden the therapeutic window of cytokine therapy and overcome resistance to current immunotherapies.

References

- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. anwitabio.com [anwitabio.com]

- 4. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 8. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. - ASCO [asco.org]

- 9. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Rational Design of AWT020 for Enhanced Kinase Selectivity and Reduced Cardiotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document details the molecular design strategy employed to develop AWT020, a highly selective kinase inhibitor. The parent compound, AWT019, demonstrated potent inhibition of the primary therapeutic target, Tumor Proliferation Kinase 1 (TPK1), a critical enzyme in a specific oncogenic pathway. However, preclinical assessments revealed significant off-target activity against Cardiac Structural Kinase 1 (CSK1), a homologous kinase essential for cardiomyocyte integrity, leading to unacceptable cardiotoxicity. Through a structure-guided design approach, AWT020 was engineered to maintain high affinity for TPK1 while dramatically reducing its interaction with CSK1. This was achieved by exploiting a key amino acid difference within the ATP-binding pocket of the two kinases. The resulting compound, AWT020, exhibits a superior selectivity profile and a significantly improved safety margin, validating this rational design approach for mitigating off-target toxicity.

Background: The Challenge of Kinase Inhibitor Selectivity

Kinase inhibitors are a cornerstone of targeted cancer therapy. However, the high degree of structural conservation across the human kinome, particularly in the ATP-binding site, presents a major challenge for developing selective inhibitors.[1][2] Off-target inhibition can lead to a range of adverse effects, limiting therapeutic potential.[2] The development of AWT019 was hampered by such a liability. While effective against its intended target, TPK1, its cross-reactivity with CSK1 posed a significant risk of drug-induced cardiotoxicity. The goal was therefore to re-engineer the molecule to achieve a high degree of selectivity, a common objective in modern drug design.[1][3][4]

Molecular Design Strategy: From AWT019 to AWT020

Structural analysis revealed a key difference between the TPK1 and CSK1 active sites: a "gatekeeper" residue. In TPK1, a small glycine residue (Gly155) sits at the entrance to a deep hydrophobic pocket. In contrast, CSK1 possesses a bulkier threonine residue (Thr170) at the equivalent position, restricting access to this pocket.[1][3] This difference provided a clear strategy for rational drug design.[1]

The design hypothesis was that introducing a bulky chemical moiety to the parent scaffold of AWT019 would create steric hindrance with the threonine gatekeeper of CSK1, while being readily accommodated by the more open TPK1 active site.[5][6] A tert-butyl group was selected and appended to the phenyl ring of AWT019, creating AWT020. This modification was predicted to disrupt the binding geometry required for CSK1 inhibition without compromising the key interactions necessary for potent TPK1 inhibition.

Data Presentation: Comparative Analysis of AWT019 and AWT020

The efficacy and selectivity of AWT020 were evaluated against its parent compound, AWT019, through a series of in vitro and in vivo assays. The results are summarized below.

Table 1: In Vitro Kinase Inhibition Profile

| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (CSK1 IC50 / TPK1 IC50) |

| AWT019 | TPK1 | 5.2 | 4.8 |

| CSK1 | 25.1 | ||

| AWT020 | TPK1 | 6.8 | > 1470 |

| CSK1 | > 10,000 | ||

| IC50: Half-maximal inhibitory concentration. A higher value indicates lower potency. |

Table 2: Cell-Based Assay Results

| Compound | Assay | Cell Type | EC50 (nM) | Therapeutic Index (Cardiomyocyte EC50 / Cancer Cell EC50) |

| AWT019 | Proliferation | TPK1-dependent Cancer Cells | 15.5 | 3.5 |

| Viability | Human iPSC-Cardiomyocytes | 54.8 | ||

| AWT020 | Proliferation | TPK1-dependent Cancer Cells | 20.1 | > 497 |

| Viability | Human iPSC-Cardiomyocytes | > 10,000 | ||

| EC50: Half-maximal effective concentration. |

Table 3: In Vivo Rodent Toxicology Study (7-day repeat dose)

| Compound | Dose (mg/kg) | Plasma Cardiac Troponin I (cTnI) increase (fold-change vs. vehicle) |

| Vehicle | N/A | 1.0 |

| AWT019 | 30 | 8.2 |

| AWT020 | 30 | 1.3 |

| cTnI is a key biomarker for cardiac injury. |

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: AWT020 selectively inhibits TPK1 in cancer cells while avoiding CSK1 in cardiomyocytes.

Experimental Workflow Diagram

Caption: Workflow from toxicity identification to lead candidate validation for AWT020.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of test compounds against TPK1 and CSK1.

-

Reagents and Materials: Recombinant human TPK1 and CSK1 enzymes, appropriate peptide substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (AWT019, AWT020), ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure: a. Prepare a serial dilution of the test compounds in DMSO, then dilute further in kinase buffer. b. In a 384-well plate, add 5 µL of the diluted compound solution. c. Add 5 µL of a solution containing the kinase enzyme and the specific peptide substrate to each well.[7] d. Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km value for each respective kinase.[8][9] e. Incubate the plate at 30°C for 60 minutes. f. Terminate the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process to first deplete unused ATP and then convert the generated ADP back to ATP, which is measured via a luciferase/luciferin reaction. g. Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cardiomyocyte Viability Assay (EC50 Determination)

This protocol assesses the effect of compounds on the viability of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[10][11][12]

-

Reagents and Materials: Cryopreserved hiPSC-CMs, appropriate plating and maintenance media, 96-well plates, test compounds, CellTiter-Glo® 2.0 Assay (Promega).

-

Procedure: a. Thaw and plate hiPSC-CMs in 96-well plates according to the manufacturer's instructions and allow them to recover for at least 7 days, monitoring for spontaneous beating.[11] b. Prepare a serial dilution of the test compounds in the cell culture medium. c. Replace the medium in the cell plates with the medium containing the test compounds. d. Incubate the cells for 72 hours at 37°C and 5% CO2. This longer exposure can help unmask chronic toxic effects.[11][13] e. Equilibrate the plate to room temperature for 30 minutes. f. Add CellTiter-Glo® 2.0 reagent to each well, following the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability. g. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence data to vehicle-treated controls to determine the percent viability. Plot percent viability against the logarithm of compound concentration and fit the data to determine the EC50 value.

In Vivo Rodent Toxicity Study

This protocol provides a high-level overview of a non-GLP exploratory toxicology study to assess potential cardiotoxicity.[14][15]

-

Animal Model: Male Sprague Dawley rats (8-10 weeks old).

-

Study Design: a. Acclimatize animals for at least 5 days. b. Randomize animals into three groups (n=5 per group): Vehicle control, AWT019 (30 mg/kg), and AWT020 (30 mg/kg). c. Administer the compounds or vehicle daily via oral gavage for 7 consecutive days. d. Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

-

Endpoint Analysis: a. On day 8 (24 hours after the final dose), collect blood samples via cardiac puncture under terminal anesthesia. b. Process blood to obtain plasma. c. Analyze plasma samples for cardiac troponin I (cTnI) levels using a validated ELISA kit. d. Perform a full necropsy and collect heart tissue for potential histopathological analysis.

-

Data Analysis: Compare the mean cTnI levels between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Conclusion

The development of AWT020 successfully demonstrates the power of a structure-based, rational design strategy to mitigate off-target toxicity.[16] By identifying and exploiting a single, critical amino acid difference between the on-target (TPK1) and off-target (CSK1) kinases, a bulky substituent was introduced that selectively blocked binding to the toxicity-mediating kinase.[1][3] This molecular modification resulted in a greater than 1400-fold improvement in selectivity. The in vitro and in vivo data confirm that AWT020 retains its desired on-target potency while demonstrating a vastly superior safety profile, with cardiotoxicity effectively eliminated at therapeutic exposure levels. AWT020 stands as a validated lead candidate for further preclinical development.

References

- 1. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]

- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vitro kinase assay [protocols.io]

- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanobiology Assays with Applications in Cardiomyocyte Biology and Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]

- 14. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 15. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. acs.org [acs.org]

AWT020: A Bifunctional Approach to Enhance PD-1 Blockade through Targeted IL-2 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors (ICIs), particularly those targeting the programmed cell death protein 1 (PD-1) pathway, has marked a paradigm shift in cancer therapy.[1][2] Despite their success, a significant portion of patients do not respond to PD-1 blockade, and many develop resistance.[2] To address these limitations, novel therapeutic strategies are being explored to augment the anti-tumor immune response. AWT020 is an innovative bifunctional fusion protein designed to overcome the challenges of current PD-1 blockade and Interleukin-2 (IL-2) therapies by combining a humanized anti-PD-1 nanobody with an engineered IL-2 mutein (IL-2c).[1][2] This design aims to selectively activate tumor-infiltrating T cells, thereby enhancing anti-tumor efficacy while mitigating the systemic toxicity associated with high-dose IL-2 treatment.[1][2]

Mechanism of Action

AWT020 is engineered to leverage the differential expression of PD-1 on tumor-infiltrating lymphocytes (TILs) compared to peripheral T cells.[1] The anti-PD-1 component of AWT020 serves a dual role: it blocks the inhibitory PD-1/PD-L1 signaling pathway and simultaneously delivers the IL-2c payload directly to PD-1 expressing T cells within the tumor microenvironment.[1][2] The IL-2c moiety has been modified to have no binding affinity for the alpha subunit of the IL-2 receptor (IL-2Rα or CD25) and a reduced affinity for the beta and gamma subunits (IL-2Rβγ).[1][2] This modification is critical for reducing the activation of regulatory T cells (Tregs) and minimizing systemic side effects.[1][2] By concentrating the IL-2 signaling in a cis configuration on PD-1 positive T cells, AWT020 selectively promotes the proliferation and effector function of tumor-reactive CD8+ T cells.[1]

Caption: Mechanism of action of AWT020 in the tumor microenvironment.

Preclinical Data

In Vitro Activity

AWT020 has demonstrated potent and selective activity in in vitro assays. It significantly enhances STAT5 phosphorylation, a key downstream signaling event of IL-2 receptor activation, in PD-1 expressing cells.[1][2] Furthermore, AWT020 preferentially promotes the proliferation of activated PD-1^high^ T cells over natural killer (NK) cells, which have low PD-1 expression.[1]

| Assay | Cell Type | Metric | AWT020 Activity | Comparator Activity | Reference |

| pSTAT5 Signaling | PD-1 expressing Hut78 cells | Enhanced pSTAT5 signaling | Significantly enhanced | Weak activation with IL-2c alone | [1] |

| T-Cell Proliferation | Activated human CD3+ T cells (PD-1^high^) | Increased cell number | Significant increase | Significant increase with αhPD1-IL-2x | [1] |

| NK Cell Proliferation | Human NK cells (PD-1^low^) | Minimal proliferation | Minimal induction | - | [1] |

In Vivo Efficacy in Syngeneic Mouse Models

The mouse surrogate of AWT020 (mAWT020) has shown superior anti-tumor efficacy in both anti-PD-1-sensitive and -resistant mouse tumor models compared to anti-PD-1 antibody, IL-2, or their combination.[1][2] In the MC38 colon carcinoma model, a single dose of mAWT020 at 0.3 mg/kg resulted in a 100% complete response rate.[3] In the CT26 colon carcinoma model, mAWT020 treatment achieved a 70% complete response rate.[3] Furthermore, in PD-1 resistant models such as B16F10 melanoma and EMT6 breast carcinoma, mAWT020 achieved over 90% tumor growth inhibition (TGI).[3]

| Tumor Model | Treatment | Dose (mg/kg) | Complete Response (CR) | Tumor Growth Inhibition (TGI) | Reference |

| MC38 (colon) | mAWT020 | 0.3 (single dose) | 100% | - | [3] |

| CT26 (colon) | mAWT020 | - | 70% | - | [3] |

| B16F10 (melanoma) | mAWT020 | - | - | >90% | [3] |

| EMT6 (breast) | mAWT020 | - | - | >90% | [3] |

Immune profiling of the tumor microenvironment revealed that mAWT020 preferentially expands CD8+ T cells within the tumor, with minimal effects on peripheral T cells and NK cells.[1][2] In vivo depletion studies confirmed that the anti-tumor efficacy of a similar anti-PD-1-IL-2 fusion protein is primarily driven by CD8+ T cells, while NK cells contribute more to toxicity.

Pharmacokinetics and Tolerability

Pharmacokinetic studies in cynomolgus monkeys demonstrated that AWT020 has good exposure and a long half-life. A single dose of up to 10 mg/kg was well-tolerated.[3] The mouse surrogate, mAWT020, was also well-tolerated at 10 mg/kg in mice.[1]

| Species | Dose (mg/kg) | Observation | Reference |

| Cynomolgus Monkey | up to 10 (single dose) | Well-tolerated, good exposure, long half-life | [3] |

| Mouse | 10 | Well-tolerated | [1] |

Clinical Data

AWT020 is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT06092580) in adult patients with advanced or metastatic cancers who have failed or were intolerant to standard therapies.[4]

Study AWT020-001 (NCT06092580)

Initial results from the dose-escalation phase of the study, as of January 8, 2025, have been reported.[4]

| Parameter | Data | Reference |

| Number of Patients | 16 (8 male, 8 female) | [4] |

| Dose Escalation Groups | 0.3, 0.6, and 1 mg/kg | [4] |

| Prior Anti-PD-(L)1 Therapy | 6 patients | [4] |

| Pharmacokinetics | Dose-proportional within the 0.3 to 1 mg/kg range | [4] |

| Treatment-Related Adverse Events (TRAEs) | Mostly Grade 1 to 2 (rash, arthralgia, hypothyroidism, nausea, fatigue) | [4] |

| Clinical Activity | 2 confirmed responses (1 in thymic carcinoma with primary anti-PD-1 resistance, 1 in thymoma with acquired anti-PD-1 resistance) | [4] |

| Disease Stabilization | 6 patients, with 3 showing target lesion reductions of 5%, 19%, and 24% | [4] |

These preliminary findings suggest that AWT020 has a manageable safety profile and demonstrates clinical activity in patients with cancers that are resistant to standard anti-PD-1 therapies.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of AWT020.

STAT5 Phosphorylation Assay

This assay measures the phosphorylation of STAT5 in response to AWT020 treatment.

-

Cell Culture: Hut 78 cells engineered to express PD-1 (Hut 78/PD-1) are cultured in appropriate media.

-

Treatment: A stock solution of AWT020 is diluted in HBSS. Cells are treated with varying concentrations of AWT020. A negative control of HBSS only is included.

-

Blocking (Optional): To confirm PD-1 dependence, a separate group of Hut 78/PD-1 cells are pre-incubated with a parental anti-PD-1 antibody for 1 hour at 37°C before AWT020 treatment.

-

Detection: pSTAT5 signaling is measured using a Homogeneous Time Resolved Fluorescence (HTRF) based Phospho-STAT5 (Tyr694) cellular kit, following the manufacturer's protocol.

Human T-Cell Activation and Proliferation Assay

This assay assesses the ability of AWT020 to induce the proliferation of primary human T cells.

-

Cell Preparation: Frozen human peripheral blood mononuclear cells (PBMCs) from healthy donors are thawed.

-

Plating: PBMCs are plated at 20,000 cells/well in a 96-well U-bottom plate with T cell medium (RPMI-1640, 1% GlutaMAX, 10% FBS, 2% human serum, and penicillin/streptomycin).

-

Activation: For pre-activated PBMCs, ImmunoCult™ Human CD3/CD28 T Cell Activator is added to the medium at a 1:200 dilution. Plates are incubated overnight at 37°C and 5% CO2.

-

Treatment: Cells are treated with AWT020, an isotype control (AWT020iso), or a comparator molecule.

-

Proliferation Analysis: T-cell proliferation is assessed by measuring the increase in cell number over a set period, typically using a cell counting method or a dye dilution assay (e.g., CFSE).

Syngeneic Mouse Tumor Models

These in vivo models are used to evaluate the anti-tumor efficacy of mAWT020.

Caption: Experimental workflow for syngeneic mouse model studies.

-

Animal Models: BALB/c and C57BL/6 mice are used. All animal studies are conducted under IACUC-approved protocols.

-

Tumor Cell Lines: Murine cancer cell lines such as MC38 (colon), CT26 (colon), EMT6 (mammary), and B16F10 (melanoma) are used.

-

Tumor Implantation: 0.5-1 x 10^6 tumor cells are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and administered mAWT020, anti-PD-1 antibody, IL-2, or a combination, typically via intraperitoneal injection.

-

Efficacy Assessment: Tumor volume is measured regularly. Efficacy is determined by tumor growth inhibition (TGI) and the rate of complete response (CR).

-

In Vivo Depletion Studies: To determine the contribution of specific immune cell populations, anti-mouse CD8a or anti-mouse NK1.1 antibodies are administered intraperitoneally at specified time points relative to tumor implantation.[1]

Immune Profiling

This analysis characterizes the immune cell populations within the tumor microenvironment.

-

Sample Collection: Tumors and spleens are harvested from treated and control mice at the end of the study.

-

RNA Isolation: RNA is isolated from tumor tissue using a commercial kit (e.g., RNeasy Plus Mini Kit).

-

Gene Expression Analysis: RNA expression is analyzed using a NanoString nCounter Analysis System with a relevant immune profiling panel (e.g., Mouse PanCancer Immune Profiling Panel).[1] This allows for the quantification of genes associated with various immune cell types and functions.

-

Flow Cytometry: Single-cell suspensions from tumors and spleens are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1) to quantify the different immune cell populations.

Conclusion

AWT020 represents a promising next-generation immunotherapy that rationally combines PD-1 blockade with targeted IL-2 signaling.[1] Preclinical data strongly support its proposed mechanism of action, demonstrating potent and selective activation of anti-tumor T cells, leading to superior efficacy in various tumor models.[1][2][3] The engineered design of AWT020 successfully decouples the therapeutic benefits of IL-2 from its systemic toxicities.[3] Initial clinical data are encouraging, showing a manageable safety profile and signs of clinical activity in a heavily pre-treated patient population, including those with resistance to prior anti-PD-1 therapy.[4] The continued clinical development of AWT020 is warranted and holds the potential to expand the benefit of immunotherapy to a broader range of cancer patients.

References

- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

AWT020 Immunotherapy: A Technical Whitepaper on the Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AWT020 is a novel bifunctional fusion protein poised to redefine the landscape of cancer immunotherapy. It comprises a humanized anti-PD-1 nanobody genetically fused to an engineered interleukin-2 (IL-2) mutein.[1][2] This innovative design aims to overcome the limitations of existing anti-PD-1 and IL-2 therapies by delivering a potent, targeted anti-tumor response with a favorable safety profile.[1][2] This document provides an in-depth technical overview of the foundational preclinical and early clinical research on AWT020, focusing on its mechanism of action, key experimental data, and detailed methodologies.

Core Molecular Design and Mechanism of Action

AWT020 is engineered to selectively activate and expand tumor-infiltrating lymphocytes (TILs) while minimizing systemic toxicity.[1][3] The anti-PD-1 component targets the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor expressed on activated T cells.[4] This targeted binding serves a dual purpose: it blocks the inhibitory PD-1/PD-L1 signaling pathway, and it anchors the IL-2 mutein directly to the surface of PD-1-expressing T cells within the tumor microenvironment.[1][5]

The IL-2 mutein component of AWT020 has been engineered to have no binding affinity for the high-affinity IL-2 receptor alpha subunit (CD25) and attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[1][2] This modification is crucial for reducing the risk of systemic toxicities commonly associated with high-dose IL-2 therapy, such as vascular leak syndrome, and for avoiding the expansion of regulatory T cells (Tregs) which can suppress the anti-tumor immune response.[3] By concentrating the IL-2 activity on PD-1 positive T cells, AWT020 promotes the phosphorylation of STAT5 (pSTAT5), a key downstream signaling event that drives T cell proliferation and effector function.[1][3]

Signaling Pathway Diagram

Caption: Mechanism of action of AWT020 in the tumor microenvironment.

Preclinical Data Summary

The preclinical efficacy and safety of AWT020 were evaluated using its mouse surrogate, mAWT020, in various syngeneic tumor models.

In Vitro Activity

AWT020 demonstrated potent and selective activity on PD-1 expressing cells.

| Assay | Cell Line | Key Finding | Reference |

| STAT5 Phosphorylation | Hut 78/PD-1 | AWT020 induced significantly enhanced pSTAT5 signaling in PD-1 expressing cells compared to wild-type cells.[1] | [1] |

| T-Cell Proliferation | Human PBMCs | AWT020 preferentially stimulated the proliferation of activated PD-1high T cells over NK cells.[1] | [1] |

In Vivo Anti-Tumor Efficacy

mAWT020 exhibited superior anti-tumor activity compared to anti-PD-1 monotherapy or the combination of an anti-PD-1 antibody and IL-2 in both anti-PD-1-sensitive and -resistant mouse tumor models.[1][2]

| Tumor Model | Treatment Group | Efficacy Outcome | Reference |

| MC38 (colon carcinoma) | mAWT020 (0.3 mg/kg, single dose) | 100% Complete Response (CR)[6] | [6] |

| MC38 (colon carcinoma) | mAWT020 (0.3 mg/kg and 1 mg/kg) | 100% complete tumor regression in 5 out of 5 mice[1] | [1] |

| CT26 (colon carcinoma) | mAWT020 | 70% Complete Response (CR)[6] | [6] |

| B16F10 (melanoma, PD-1 resistant) | mAWT020 | >90% Tumor Growth Inhibition (TGI)[6] | [6] |

| EMT6 (breast carcinoma, PD-1 resistant) | mAWT020 | >90% Tumor Growth Inhibition (TGI)[6] | [6] |

In Vivo Pharmacodynamics and Safety

Immune profiling studies revealed that mAWT020 preferentially expands CD8+ T cells within the tumor while having minimal effects on peripheral T cells and NK cells.[1][6] This targeted activity contributes to its enhanced safety profile, with mAWT020 being well-tolerated in mice with minimal signs of toxicity.[1][2] In cynomolgus monkeys, AWT020 was well-tolerated at doses up to 10 mg/kg and exhibited a long half-life.[6]

First-in-Human Clinical Trial (AWT020-001)

A Phase 1, first-in-human, dose-escalation study (NCT06092580) is currently evaluating the safety and efficacy of AWT020 monotherapy in patients with advanced or metastatic cancers who have failed or were intolerant to standard therapies.[7][8]

Preliminary Clinical Data

| Parameter | Finding | Reference |

| Patient Population | 25 patients with advanced or metastatic cancers, including some with prior anti-PD-(L)1 therapy.[8] | [8] |

| Dose Escalation | 0.3, 0.6, and 1 mg/kg administered intravenously every two weeks.[8] | [8] |

| Safety | Manageable safety profile. Most treatment-related adverse events (TRAEs) were Grade 1-2, including arthralgia, fatigue, rash, nausea, and hypothyroidism. No vascular leak syndrome was observed.[8] | [8] |

| Efficacy (n=20 evaluable) | Overall Response Rate (ORR): 35%; Disease Control Rate (DCR): 75%. Responses were observed in patients with primary and secondary resistance to anti-PD-(L)1 therapies.[8][9] | [8][9] |

Experimental Protocols

STAT5 Phosphorylation Assay

Objective: To assess the ability of AWT020 to induce STAT5 phosphorylation in a PD-1-dependent manner.

Methodology:

-

Wild-type Hut 78 human T-lymphocyte cells and a PD-1 overexpressing Hut 78 cell line were used.[4]

-

Cells were plated in 96-well plates and treated with varying concentrations of AWT020, an isotype control (AWT020Iso), or recombinant human IL-2 (rhIL-2) for 40 minutes at 37°C.[4]

-

For blocking experiments, Hut 78/PD-1 cells were pre-incubated with a parental anti-PD-1 antibody for 1 hour at 37°C before the addition of AWT020.[4]

-

Following treatment, cells were lysed, and the level of phosphorylated STAT5 (Tyr694) was measured using a Homogeneous Time Resolved Fluorescence (HTRF) assay kit according to the manufacturer's instructions.[4]

Human T-Cell Activation and Proliferation Assay

Objective: To evaluate the effect of AWT020 on the proliferation of human T cells and NK cells.

Methodology:

-

Frozen human peripheral blood mononuclear cells (PBMCs) from healthy donors were thawed and plated in 96-well plates.[4]

-

For T-cell pre-activation, PBMCs were cultured overnight with ImmunoCult™ Human CD3/CD28 T Cell Activator.[4]

-

Pre-activated and un-activated PBMCs were then treated with serially diluted AWT020, AWT020iso, or a comparator anti-human PD-1-IL-2 fusion protein.[4]

-

The cells were cultured for 7-10 days, with the media and treatment being replenished every 2-3 days.[4]

-

After the culture period, cells were collected, stained with fluorescently labeled antibodies against immune cell markers, and analyzed by flow cytometry to quantify the proliferation of different cell populations (e.g., PD-1high CD3+ T cells, NK cells).[4]

In Vivo Mouse Tumor Models

Objective: To assess the anti-tumor efficacy of the mouse surrogate of AWT020 (mAWT020).

Methodology:

-

Syngeneic mouse tumor models, including MC38 and CT26 colon carcinoma, B16F10 melanoma, and EMT6 breast carcinoma, were utilized.[7]

-

Tumor cells were implanted subcutaneously into immunocompetent mice.[5][10]

-

Once tumors reached a specified volume, mice were treated with mAWT020, an anti-mPD-1 antibody, IL-2, or a combination thereof.[1]

-

Tumor growth was monitored over time, and treatment efficacy was determined by measuring tumor volume and calculating tumor growth inhibition (TGI) or the rate of complete responses (CR).[1][6]

-

For pharmacodynamic studies, tumors and peripheral blood were collected after treatment to analyze the immune cell populations by flow cytometry.[1][6]

Experimental Workflow Diagram

Caption: Overall research and development workflow for AWT020.

Conclusion

The foundational research on AWT020 provides a strong rationale for its continued development as a novel cancer immunotherapy. The preclinical data demonstrate a potent and selective mechanism of action, leading to superior anti-tumor efficacy and an improved safety profile compared to existing therapies.[1][2][6] Preliminary results from the first-in-human clinical trial are encouraging, showing a manageable safety profile and promising anti-tumor activity in a heavily pre-treated patient population.[7][8] AWT020 represents a promising next-generation immunotherapy with the potential to address the unmet medical need of patients with cancers resistant to current treatments.

References

- 1. anwitabio.com [anwitabio.com]

- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

AWT020's Interaction with the Tumor Microenvironment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AWT020 is an investigational bifunctional fusion protein that represents a novel approach in cancer immunotherapy by combining a humanized anti-PD-1 nanobody with an engineered interleukin-2 (IL-2) mutein.[1] This design aims to leverage the synergistic effects of checkpoint inhibition and targeted cytokine stimulation within the tumor microenvironment (TME). Preclinical and early clinical data suggest that AWT020 can effectively reprogram the TME from an immunosuppressive to an immune-active state, primarily by promoting the expansion and activation of tumor-infiltrating CD8+ T cells while mitigating the systemic toxicities associated with high-dose IL-2 therapy.[1][2] This guide provides a comprehensive overview of AWT020's mechanism of action, its multifaceted interactions with the TME, and detailed methodologies of the key experiments supporting these findings.

Core Mechanism of Action

AWT020 is engineered for targeted action within the tumor microenvironment. It consists of two key components: a high-affinity anti-PD-1 nanobody and a modified IL-2 cytokine (IL-2c).[1]

-

Targeted Delivery via PD-1 Binding : The anti-PD-1 component of AWT020 directs the fusion protein to programmed cell death protein 1 (PD-1), which is highly expressed on tumor-infiltrating lymphocytes (TILs).[1] This targeted binding achieves two primary objectives: it delivers the IL-2c payload directly to the tumor site and simultaneously blocks the inhibitory PD-1/PD-L1 signaling pathway, thus relieving a critical immune checkpoint.[1][3]

-

Engineered IL-2 Mutein for Enhanced Safety and Efficacy : The IL-2c component of AWT020 has been modified to exhibit no binding to the alpha subunit of the IL-2 receptor (IL-2Rα or CD25) and has a deliberately attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[1][4] This modification is crucial as it prevents the activation of regulatory T cells (Tregs), which are immunosuppressive and express high levels of CD25. Furthermore, the reduced affinity for IL-2Rβγ minimizes systemic activation of peripheral T cells and Natural Killer (NK) cells, which is a primary driver of the severe toxicities associated with traditional IL-2 therapies.[1]

By binding to PD-1 on TILs, AWT020 facilitates the cis-presentation of the IL-2 mutein to the IL-2Rβγ complex on the same cell, leading to potent and localized activation of the STAT5 signaling pathway.[1] This targeted stimulation promotes the proliferation and effector function of tumor-specific T cells directly within the TME.[1]

Caption: Mechanism of AWT020 action in the tumor microenvironment.

Modulation of the Tumor Microenvironment

AWT020's primary impact on the TME is the selective expansion and activation of CD8+ T cells, effectively turning immunologically "cold" tumors into "hot" ones.[1]

Effects on Immune Cell Populations

Preclinical studies using a mouse surrogate, mAWT020, have demonstrated a significant shift in the immune cell landscape within the tumor.

-

CD8+ T Cells : Treatment with mAWT020 leads to a preferential and robust expansion of CD8+ T cells directly within the tumor.[1][4] This effect is significantly more pronounced compared to treatment with an anti-PD-1 antibody alone, IL-2, or a combination of the two.[1]

-

Natural Killer (NK) Cells : AWT020 has minimal impact on the proliferation of NK cells, both systemically and within the tumor.[1] This is a key differentiator from conventional IL-2 therapies, where NK cell activation is a major contributor to toxicity.[1]

-

Regulatory T cells (Tregs) : Due to the IL-2 mutein's inability to bind to IL-2Rα, AWT020 does not stimulate the expansion of immunosuppressive Tregs.[5]

Enhancement of T-Cell Activation

Gene expression profiling of tumors treated with mAWT020 revealed a significant upregulation of genes associated with T-cell activation and expansion. These include Cd3d, Cd3e, Cd8a, Il2ra, Cxcr3, Cxcr6, Zap70, Lck, and Pdcd1.[6] This indicates a broad and potent activation of the T-cell machinery within the TME.

Summary of Preclinical and Clinical Data

Preclinical Efficacy in Syngeneic Mouse Models

The mouse surrogate of AWT020 (mAWT020) has demonstrated superior anti-tumor activity in various preclinical models.[1][7]

| Model | Treatment Group | Dosage | Outcome | Reference |

| MC38 (Colon Carcinoma) | mAWT020 | 1 mg/kg | Significant reduction in tumor size vs. αmPD1, HSA-IL-2c, or combination | [1] |

| mAWT020 | 0.3 mg/kg | 100% complete tumor regression | [1] | |

| αmPD1 | 1 mg/kg | Less tumor growth suppression than 0.1 mg/kg mAWT020 | [8] | |

| CT26 (Colon Carcinoma) | mAWT020 | 1 mg/kg | 70% complete response | [6] |

| B16F10 (Melanoma - "cold" tumor) | mAWT020 | Not specified | >90% Tumor Growth Inhibition (TGI) | [6] |

| EMT6 (Breast Carcinoma) | mAWT020 | Not specified | >90% TGI | [6] |

First-in-Human (FIH) Clinical Trial Data (NCT06092580)

Initial results from the Phase 1 dose-escalation study in patients with advanced or metastatic cancers show that AWT020 is clinically active and has a manageable safety profile.[3][9]

| Parameter | Data (as of Jan 8, 2025) | Reference |

| Patients Treated | 16 | [3][6] |

| Dose Escalation Groups | 0.3, 0.6, and 1 mg/kg | [3][6] |

| Prior Anti-PD-(L)1 Therapy | 6 patients | [3][6] |

| Most Common TRAEs (Grade 1-2) | Rash, arthralgia, hypothyroidism, nausea, fatigue | [3][10] |

| Antitumor Activity | Clinically active in cancers with primary or secondary resistance to anti-PD-1 therapies. Disease stabilization observed, with some patients showing reductions in target lesions. | [3][10] |

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize AWT020, based on published information.[1]

STAT5 Phosphorylation Assay

This assay measures the activation of the IL-2 signaling pathway.

-

Cell Lines : Wild-type human T-lymphocyte cell line Hut 78 and a PD-1 overexpressing Hut-78 cell line.

-

Procedure :

-

Cells are plated in 96-well deep plates at a density of 0.12 x 10^6 cells in 15 µL of HBSS per well.

-

Cells are treated with 15 µL/well of varying concentrations of AWT020, an isotype control (AWT020Iso), or recombinant human IL-2 (rhIL-2) and incubated at 37°C for 40 minutes.

-

For blocking experiments, cells are pre-incubated with a parental anti-PD-1 antibody for 1 hour at 37°C before the addition of AWT020.

-

Following treatment, cells are lysed by adding 10 µL/well of supplemented lysis buffer and incubated for 30 minutes at room temperature with shaking.

-

16 µL of the cell lysate is transferred to an HTRF 96-well low volume plate.

-

pSTAT5 signal is detected using a Homogeneous Time Resolved Fluorescence (HTRF) kit (Phospho-STAT5 Tyr694) according to the manufacturer's instructions. 4 µL of a detection buffer mixture containing pSTAT5 Eu Cryptate antibody (donor) and pSTAT5 d2 antibody (acceptor) is added to each well.

-

The plate is sealed and incubated overnight at room temperature before reading the HTRF signal.

-

References

- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Item - Table 1_AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity.docx - Frontiers - Figshare [frontiersin.figshare.com]

- 5. anwitabio.com [anwitabio.com]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. - ASCO [asco.org]

AWT020: A Deep Dive into its Immunomodulatory Effects on Tumor-Infiltrating Lymphocytes

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. However, a significant portion of patients do not respond to these therapies, often due to an insufficient number or activity of tumor-infiltrating lymphocytes (TILs). AWT020 emerges as a novel bifunctional fusion protein designed to overcome this limitation. It synergistically combines the checkpoint inhibitory function of an anti-PD-1 antibody with the potent T-cell-proliferative capacity of a modified Interleukin-2 (IL-2), aiming to robustly enhance anti-tumor immunity directly within the tumor microenvironment while mitigating systemic toxicities. This technical guide provides an in-depth analysis of AWT020's mechanism of action, its profound effects on TILs, and the experimental methodologies underpinning these findings.

Core Mechanism of Action

AWT020 is a fusion protein constructed from a humanized anti-PD-1 nanobody and an engineered IL-2 mutein (IL-2c).[1][2] This design is predicated on the differential expression of PD-1, which is significantly upregulated on TILs compared to peripheral T cells.[1] The anti-PD-1 moiety of AWT020 serves a dual purpose: it blocks the inhibitory PD-1/PD-L1 signaling pathway and simultaneously targets the IL-2c payload directly to the tumor microenvironment.[1][2]

The IL-2c component has been strategically modified to exhibit no binding to the alpha subunit of the IL-2 receptor (IL-2Rα or CD25) and attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[2][3] This modification is crucial as the high-affinity IL-2Rα is highly expressed on regulatory T cells (Tregs), and its activation is linked to the severe systemic toxicities associated with high-dose IL-2 therapy.[4] By circumventing IL-2Rα activation, AWT020 selectively stimulates the IL-2Rβγ signaling pathway, which is critical for the proliferation and activation of effector T cells and NK cells.[1]

Upon binding of the anti-PD-1 component to PD-1 on a TIL, the IL-2c is presented in cis to the IL-2Rβγ complex on the same cell.[1][5] This localized delivery and subsequent signaling cascade lead to the phosphorylation of STAT5 (pSTAT5), a key event in promoting the expansion and effector function of tumor-antigen-specific T cells.[1][6]

Signaling Pathway of AWT020 in a Tumor-Infiltrating Lymphocyte

Impact on Tumor-Infiltrating Lymphocytes: Preclinical Evidence

Preclinical studies utilizing a mouse surrogate of AWT020 (mAWT020) have demonstrated its potent anti-tumor efficacy and its selective impact on the tumor immune infiltrate.[1][2] These studies, conducted in various syngeneic mouse tumor models, including those sensitive and resistant to anti-PD-1 therapy, have consistently shown that mAWT020 significantly enhances the presence and activity of effector T cells within the tumor.[1][2][7]

Quantitative Effects on Immune Cell Populations

The primary effect of mAWT020 on TILs is the preferential expansion of CD8+ T cells.[1][2] Immune profiling of tumors from treated mice revealed a significant increase in this critical cytotoxic T cell population, while having minimal impact on peripheral T cells and Natural Killer (NK) cells, thereby decoupling efficacy from systemic toxicity.[1][2][7]

| Treatment Group | Tumor Model | Key Finding | Reference |

| mAWT020 | MC38 (colon carcinoma) | 100% Complete Response (CR) with a single 0.3 mg/kg dose. | [7] |

| mAWT020 | CT26 (colon carcinoma) | 70% Complete Response (CR). | [7] |